2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine
Beschreibung
Eigenschaften
Molekularformel |
C12H15BrF2N2O |
|---|---|
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
2-bromo-4-[2-(4,4-difluoropiperidin-1-yl)ethoxy]pyridine |
InChI |
InChI=1S/C12H15BrF2N2O/c13-11-9-10(1-4-16-11)18-8-7-17-5-2-12(14,15)3-6-17/h1,4,9H,2-3,5-8H2 |
InChI-Schlüssel |
RBVHKEPKVACPSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(F)F)CCOC2=CC(=NC=C2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 2-Bromo-4-hydroxypyridine or 2-Bromo-4-chloropyridine
The starting point is often a 2-bromo-4-substituted pyridine derivative, which can be prepared by selective bromination of pyridine or by halogen exchange reactions.
- Selective bromination can be achieved using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions (temperature 2–10 hours reaction time, molar ratio of brominating agent to pyridine derivative approx. 0.4:1 to 1.2:1) to afford 2-bromo substituted pyridines with high selectivity.
- Purification is typically performed by distillation under reduced pressure to isolate the pure bromopyridine intermediate.
Preparation of 2-Bromo-5-aldehyde pyridine (as a related intermediate)
A useful intermediate for further functionalization is 2-bromo-5-aldehyde pyridine, prepared via a Grignard reaction:
- 2,5-Dibromopyridine is reacted with a Grignard reagent such as isopropyl magnesium chloride in tetrahydrofuran at 15 °C under inert atmosphere.
- After activation, dimethylformamide is added to introduce the aldehyde group.
- The reaction mixture is quenched with hydrochloric acid/water, extracted with toluene, and purified by crystallization to yield 2-bromo-5-aldehyde pyridine with about 80% yield and >99% purity.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Grignard reaction | 2,5-Dibromopyridine + isopropyl magnesium chloride, THF, 15 °C, 15 h | - | - |
| Formylation | Addition of DMF, 30 min reaction at 15 °C | - | - |
| Workup & purification | Acid quench, extraction, crystallization | 80.24 | 99.2 |
Representative Reaction Conditions and Purification
Summary of Research Discoveries
- The selective bromination of pyridine derivatives using DBDMH under mild conditions provides high regioselectivity and yield for 2-bromo substituted pyridines.
- The Grignard reaction with 2,5-dibromopyridine followed by formylation with dimethylformamide is an industrially feasible method to prepare 2-bromo-5-aldehyde pyridine with good yield and purity, overcoming previous difficulties with n-butyllithium methods.
- The nucleophilic substitution to form the 2-(4,4-difluoro-1-piperidyl)ethoxy substituent is efficiently carried out in polar aprotic solvents with potassium carbonate base, enabling straightforward synthesis of the target compound.
- Purification by distillation under reduced pressure or chromatographic methods ensures high purity of the final product suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Their Properties
The table below compares key structural analogues of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine, highlighting substituent variations and their implications:
Electronic and Steric Effects
- Difluoro-piperidine vs. Non-fluorinated Piperidines: The 4,4-difluoro substituent on the piperidine ring increases electronegativity and steric hindrance compared to unsubstituted piperidines (e.g., 2-((2-(piperidin-3-yl)ethoxy)methyl)pyridine hydrochloride; ). This may reduce metabolic degradation in vivo .
- Ethoxy Linkers : The ethoxy group in the target compound is shorter than methoxyethoxy () or trifluoroethoxy () chains, balancing flexibility and steric constraints.
Biologische Aktivität
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a difluorinated piperidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-bromo-4-(2-(4,4-difluoropiperidin-1-yl)ethoxy)pyridine
- Molecular Formula : C12H15BrF2N2O
- Molecular Weight : 321.17 g/mol
- CAS Number : 2347600-06-8
The compound's structure is pivotal to its biological activity, particularly the piperidine ring which is known for its role in various pharmacological effects.
Antiviral Activity
Recent studies have explored the antiviral properties of various heterocycles, including derivatives similar to this compound. These compounds have shown promise in inhibiting viral replication through mechanisms such as targeting specific viral enzymes or proteins. For instance, certain pyridine derivatives have been effective against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC50 values as low as 0.35 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study focusing on pyridine derivatives indicated that modifications at specific positions could enhance activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values in the range of 4–6.25 µg/mL against resistant strains . The introduction of piperidine rings has been linked to improved efficacy.
The biological activity of this compound can be attributed to its ability to interact with biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
- Receptor Modulation : The difluorinated piperidine moiety may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Study 1: Antiviral Efficacy
In a controlled study, derivatives including the compound were tested for their antiviral efficacy against HCV. Results showed that the compound inhibited viral replication significantly, with an IC50 value comparable to leading antiviral agents .
Study 2: Antimycobacterial Activity
Another investigation assessed the antimycobacterial activity of related compounds. The study found that certain structural modifications led to enhanced activity against M. tuberculosis, suggesting that similar modifications could be beneficial for this compound .
Summary of Findings
| Activity Type | Effectiveness | IC50/MIC Values |
|---|---|---|
| Antiviral | Significant inhibition | IC50 ~ 0.35 μM |
| Antimicrobial | Effective against TB | MIC ~ 4–6.25 µg/mL |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a bromopyridine precursor (e.g., 2-bromo-4-hydroxypyridine) can react with a 4,4-difluoropiperidine-containing alkylating agent (e.g., 2-chloroethyl-4,4-difluoropiperidine) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) . Purification typically involves column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture, heat, or direct light to prevent decomposition . For safe handling, use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. Electrostatic discharge precautions are critical due to the bromine substituent .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the ethoxy-piperidyl linkage and bromine substitution pattern. Key signals include the pyridine ring protons (δ 7.5–8.5 ppm) and piperidyl CH₂ groups (δ 2.5–3.5 ppm) .
- HRMS : Electrospray ionization (ESI) in positive mode to verify molecular mass (expected [M+H]⁺ ~ 347.03 Da) .
- FT-IR : Peaks at ~1580 cm⁻¹ (C=N stretch) and ~1120 cm⁻¹ (C-F stretch) confirm structural motifs .
Advanced Research Questions
Q. How does the 4,4-difluoropiperidyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing difluoropiperidyl group enhances the electrophilicity of the pyridine ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Optimize using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C for 12 hours . Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:1). The fluorine substituents may sterically hinder coupling at the 4-position, requiring higher catalyst loading or microwave-assisted synthesis .
Q. What strategies mitigate side reactions during functionalization of the bromine substituent?
- Methodological Answer :
- Protection of Ethoxy-Piperidyl Group : Temporarily protect the piperidyl nitrogen with a Boc group to prevent undesired nucleophilic attacks during bromine substitution .
- Metal Catalysis : Use CuI/L-proline as a co-catalyst in Ullmann-type couplings to reduce homocoupling byproducts .
- Low-Temperature Control : Perform reactions at 0–5°C to suppress competing elimination pathways (e.g., dehydrohalogenation) .
Q. How can computational modeling predict the compound’s binding affinity in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to model interactions between the difluoropiperidyl group and hydrophobic binding pockets. Parameterize fluorine atoms using GAFF force fields .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) with active-site residues .
Q. What are the challenges in analyzing degradation products under oxidative conditions?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile to separate degradation products. Use positive-ion mode MS² to identify fragments (e.g., loss of Br⁻, m/z 267.1) .
- Stability-Indicating Assays : Stress the compound under 3% H₂O₂ at 40°C for 24 hours. Quantify degradation using a validated HPLC method with a calibration curve (R² > 0.99) .
Data Contradictions and Resolutions
Q. Discrepancies in reported solubility: How to reconcile conflicting data?
- Resolution : Solubility varies with solvent polarity and purity. For DMSO: Literature may report 10–50 mg/mL, but experimentally determine via saturation shake-flask method. Centrifuge saturated solutions (14,000 rpm, 10 min) and quantify supernatant via UV-Vis (λ_max ~275 nm) .
Q. Conflicting cytotoxicity results in cell-based assays: How to troubleshoot?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
